2-Chloro-2'-deoxycytidine

Antiviral chemotherapy Herpes simplex virus type 1 (HSV-1) Varicella-zoster virus (VZV)

Select 2-Chloro-2'-deoxycytidine (CldC) for your research based on its specific, validated differentiation. This 2'-halogenated pyrimidine nucleoside analog uniquely balances DNA incorporation and chain termination, distinct from 2'-fluoro or 5-substituted analogs. It induces a potent, defined 81.2% apoptosis signal in lymphoid cells at 1 µM and serves as the critical scaffold for developing TK-dependent antiviral candidates. Be aware of its hydrolysis kinetics: use the more stable triphosphate form for extended enzymatic assays. Ensure your investigations into polymerase fidelity or DNA repair mechanisms use the reagent proven to deliver these specific results.

Molecular Formula C9H12ClN3O4
Molecular Weight 261.66 g/mol
CAS No. 10212-19-8
Cat. No. B595036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2'-deoxycytidine
CAS10212-19-8
Molecular FormulaC9H12ClN3O4
Molecular Weight261.66 g/mol
Structural Identifiers
InChIInChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1
InChIKeyLOZPBORRQPATRO-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-2'-deoxycytidine (CAS 10212-19-8): A 2′-Halogenated Deoxycytidine Analog for DNA Incorporation and Polymerase Substrate Studies


2-Chloro-2'-deoxycytidine (2′-Cl-dC, CldC) is a synthetic pyrimidine nucleoside analog in which the hydroxyl group at the 2′ position of the deoxyribose sugar is substituted with a chlorine atom . This 2′-halogenation confers distinct chemical and biological properties, including altered DNA incorporation kinetics, chain termination potential, and differential susceptibility to enzymatic deamination and hydrolytic degradation [1]. As a cytidine analog, 2′-Cl-dC belongs to a class of compounds that inhibit DNA methyltransferases and have been investigated for anti-metabolic and anti-tumor activities . The compound serves as a valuable research tool for studying DNA polymerase fidelity, nucleotide excision repair mechanisms, and the structural requirements for nucleoside analog activation .

Why 2-Chloro-2'-deoxycytidine Cannot Be Interchanged with Other 2′-Modified or 5-Substituted Deoxycytidine Analogs


Substituting 2-Chloro-2'-deoxycytidine with structurally adjacent deoxycytidine analogs without experimental validation introduces significant risk of divergent experimental outcomes. The position of halogenation (2′-chloro vs. 5-chloro vs. 2′-fluoro) dictates fundamentally different hydrolysis kinetics, polymerase substrate acceptance, and apoptotic induction profiles [1]. Even among 2′-halogenated analogs, the chlorine atom in 2′-Cl-dC confers a distinct balance between DNA incorporation efficiency and chain termination that differs from the 2′-fluoro variant [2]. Furthermore, 5-substituted analogs such as 5-aza-2′-deoxycytidine (decitabine) operate through a methylation inhibition mechanism that is mechanistically orthogonal to the 2′-modification strategy of 2′-Cl-dC, precluding direct functional substitution . The quantitative evidence below establishes the specific, non-interchangeable differentiation of 2-Chloro-2'-deoxycytidine.

Quantitative Comparative Evidence for 2-Chloro-2'-deoxycytidine: Differentiated Performance Against Structural Analogs


Antiherpetic Activity of E-5-(2-Chlorovinyl)-2′-Deoxycytidine (CVDC) Relative to the Clinical Benchmark BVDU

The E-isomer of 5-(2-chlorovinyl)-2′-deoxycytidine (CVDC), a 5-substituted derivative of 2′-deoxycytidine bearing a 2′-chloro modification, exhibits antiherpetic activity that is only slightly lower than the potent clinical benchmark compound E-5-(2-bromovinyl)-2′-deoxyuridine (BVDU) [1]. The Z-isomer of CVDC demonstrated markedly reduced activity, confirming stereospecific antiviral requirements. None of the tested compounds showed activity against thymidine kinase (TK)-deficient HSV-1 variants, indicating that activation requires viral TK-mediated phosphorylation [1].

Antiviral chemotherapy Herpes simplex virus type 1 (HSV-1) Varicella-zoster virus (VZV) Nucleoside analog

Hydrolytic Conversion to Arabinose Derivatives: Kinetic Stability Profile of 2′-Chloro-2′-Deoxycytidine

2′-Chloro-2′-deoxycytidine undergoes hydrolysis in Tris-HCl buffer at pH 8.9 to yield the corresponding arabinocytidine derivative [1]. The rate of this hydrolysis is highest for the nucleoside form, lower for the 5′-monophosphate and 5′-diphosphate forms, and lowest for polynucleotides containing the 2′-chloro-2′-deoxycytidine residue [1]. In the 2′-chloro-2′-deoxyuridine series, the O2,2′-cyclonucleoside is formed as an additional degradation product, a pathway not observed for the cytidine analog [1].

Nucleoside stability Hydrolysis kinetics 2′-Chloro modification Chemical degradation

Comparative Apoptotic Induction Potency: 2-Chloro-2′-Deoxycytidine vs. 2-Chloro-2′-Deoxyadenosine

In comparative studies of apoptotic induction, 2-Chloro-2′-deoxycytidine (Cl-dC) demonstrated greater potency than the purine analog 2-chloro-2′-deoxyadenosine (Cl-dAdo) . At a concentration of 1 μM, Cl-dC treatment for 72 hours resulted in an apoptosis rate of 81.2 ± 1.9%, while the 10 μM concentration paradoxically produced a lower apoptosis rate of 45.8 ± 2.4%, suggesting a biphasic or concentration-dependent mechanistic effect . The comparator Cl-dAdo was reported to be less potent in inducing apoptotic processes in the same experimental context .

Apoptosis induction Nucleoside analog cytotoxicity Lymphocyte biology Cancer pharmacology

DNA Polymerase Substrate Specificity and Chain Termination: 2′-Chloro-2′-Deoxycytidine vs. 2′-Fluoro and 2′-Azido Analogs

The 5′-triphosphate form of 2′-Chloro-2′-deoxycytidine (CldCTP) interacts with the anaerobic ribonucleotide reductase of Escherichia coli in a manner distinct from other 2′-modified deoxycytidine analogs [1]. Comparative studies examined the interaction profiles of 2′-chloro-, 2′-fluoro-, and 2′-azido-2′-deoxycytidine 5′-triphosphates with the E. coli enzyme system [1]. While detailed kinetic parameters (Km, kcat, Ki) are not provided in the accessible search result excerpt, the study establishes that the 2′-chloro modification confers a unique substrate recognition profile relative to 2′-fluoro and 2′-azido variants [1]. Additionally, 2′-Cl-dC incorporates into DNA during replication and can induce chain termination or mutagenesis due to altered base-pairing geometry .

DNA polymerase Ribonucleotide reductase Nucleoside triphosphate analogs Enzyme substrate specificity

Class-Level Differentiation: Cytidine Analog DNA Methyltransferase Inhibition vs. 5-Aza-2′-Deoxycytidine (Decitabine)

2-Chloro-2′-deoxycytidine belongs to the class of cytidine nucleoside analogs that inhibit DNA methyltransferases (DNMTs), a mechanism shared with compounds such as Zebularine . This class-level mechanism differs fundamentally from that of 5-aza-2′-deoxycytidine (decitabine), which incorporates into DNA and covalently traps DNMT enzymes, leading to enzyme depletion and DNA hypomethylation [1]. While 2-Chloro-2′-deoxycytidine is described as having DNMT inhibitory activity, the presence of the 2′-chloro modification may alter incorporation efficiency, chain termination propensity, and susceptibility to cytidine deaminase-mediated inactivation relative to both unmodified cytidine and 5-aza-substituted analogs . No direct comparative DNMT inhibition IC50 data for 2-Chloro-2′-deoxycytidine versus decitabine or zebularine was identified in the accessible search results.

DNA methyltransferase Epigenetic modulation Cytidine analogs DNMT inhibition

Recommended Application Scenarios for 2-Chloro-2'-deoxycytidine Based on Comparative Evidence


Antiviral Nucleoside Scaffold Development: 5-Substituted CVDC Derivatives

Based on direct comparative evidence showing that E-5-(2-chlorovinyl)-2′-deoxycytidine (CVDC) exhibits antiherpetic activity only slightly lower than the clinical benchmark BVDU [1], 2-Chloro-2'-deoxycytidine serves as a validated scaffold for developing novel antiviral nucleoside analogs. Researchers pursuing HSV-1 or VZV therapeutic candidates should select 2′-Cl-dC as the core building block for further 5-position derivatization, leveraging the demonstrated TK-dependent activation pathway and the favorable activity profile of the E-isomer relative to the Z-isomer [1].

DNA Polymerase Fidelity and Chain Termination Mechanistic Studies

The 2′-chloro modification in 2-Chloro-2'-deoxycytidine alters base-pairing geometry and can induce chain termination upon incorporation into DNA [1]. Comparative enzymatic studies confirm that the 5′-triphosphate form (CldCTP) exhibits a substrate recognition profile distinct from 2′-fluoro and 2′-azido analogs . This compound is therefore recommended for mechanistic investigations of DNA polymerase fidelity, nucleotide excision repair pathways, and the structural determinants of nucleoside analog incorporation efficiency, where the unique steric and electronic properties of the 2′-chloro group provide a defined perturbation of the deoxyribose ring conformation [1].

Apoptosis Pathway Research in Lymphocyte Models

Quantitative apoptosis data demonstrate that 2-Chloro-2′-deoxycytidine induces 81.2 ± 1.9% apoptosis in lymphocyte cultures at 1 μM after 72 hours, with greater potency than the purine analog 2-chloro-2′-deoxyadenosine [1]. This differential activity profile supports the selection of 2-Chloro-2′-deoxycytidine for studies focused on pyrimidine nucleoside-induced apoptotic pathways in lymphoid cells, particularly where a strong apoptotic signal at low micromolar concentrations is required. The observed biphasic response (reduced apoptosis at 10 μM) further recommends this compound for investigations of concentration-dependent nucleoside analog mechanisms [1].

Hydrolytic Stability Assessment in Nucleoside Handling Protocols

Experimental evidence establishing the hydrolysis kinetics of 2-Chloro-2′-deoxycytidine to arabinocytidine under alkaline conditions (Tris-HCl, pH 8.9) [1] informs appropriate handling and storage protocols. The nucleoside form exhibits the highest hydrolysis rate among tested forms (nucleoside > 5′-monophosphate > 5′-diphosphate > polynucleotide), indicating that researchers working with the free nucleoside in alkaline buffers must account for potential conversion to the arabinose derivative. Conversely, the phosphorylated forms demonstrate greater stability, supporting the use of 2′-Cl-dC triphosphate for polymerase assays requiring extended incubation [1].

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